N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
Description
N-(2,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide (hereafter referred to as the target compound) is a trifluoroacetamide derivative characterized by a 2,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Its molecular formula is C₁₅H₁₅F₃NO₃S, with a molecular weight of 346.35 g/mol .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-9-3-4-12(10(2)7-9)18(13(19)14(15,16)17)11-5-6-22(20,21)8-11/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAROWNNPORMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Trifluoroacetamide Derivatives with Aromatic Substitutents
Several structurally related trifluoroacetamides have been synthesized and characterized (Table 1):
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and trichloro substituents in analogs enhance electrophilicity, influencing reactivity and crystal packing.
- Stereochemistry : Compounds like L-90 () exhibit stereospecific bioactivity, whereas the target compound’s stereochemistry remains uncharacterized in available data .
- Sulfone vs. Thiazol Moieties : The target compound’s dihydrothiophen sulfone group distinguishes it from thiazol-containing acetamides (e.g., ), which show hydrogen-bonded dimers (N–H⋯N interactions) in crystal structures .
Crystallographic and Spectroscopic Comparisons
Crystallography:
- Target Compound: No crystallographic data is available, but related trichloro-acetamides () exhibit monoclinic systems (P2₁/c) with 1–2 molecules per asymmetric unit. Meta-substituents (e.g., 3,5-dimethyl) increase steric bulk, altering lattice constants .
- N-Substituted 2-Arylacetamides : compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show dihedral angles of 61.8° between aromatic rings, influencing crystal packing via N–H⋯N hydrogen bonds .
Spectroscopy:
- IR : The target compound’s trifluoroacetamide group would exhibit C=O stretching near 1700 cm⁻¹, similar to L-90 (1695 cm⁻¹) . The sulfone group (S=O) shows asymmetric/symmetric stretches at 1300–1150 cm⁻¹.
- NMR :
- ¹H NMR : Aromatic protons (2,4-dimethylphenyl) resonate at δ 6.8–7.2; methyl groups at δ ~2.3.
- ¹³C NMR : CF₃ appears at δ 110–120 (q, J = 288 Hz), consistent with trifluoroacetamides in and .
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